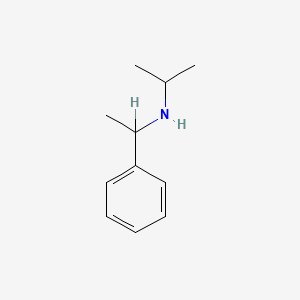

N-(1-phenylethyl)propan-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(1-phenylethyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-9(2)12-10(3)11-7-5-4-6-8-11/h4-10,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUIZDLZUZDWJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396683 | |

| Record name | N-(1-phenylethyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87861-38-9, 19302-16-0 | |

| Record name | N-(1-phenylethyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-phenylethyl)(propan-2-yl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of N-(1-phenylethyl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1-phenylethyl)propan-2-amine is a secondary amine belonging to the phenethylamine class of compounds. Its structure, featuring a chiral center, makes it a molecule of interest in medicinal chemistry and pharmacological research. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and spectroscopic characterization of this compound. Furthermore, it explores the potential pharmacological and toxicological profile of this compound by drawing comparisons with structurally related phenethylamine and amphetamine analogs. Detailed experimental protocols for its synthesis and characterization are provided, along with a structured presentation of its known properties.

Introduction

This compound, with the chemical formula C₁₁H₁₇N, is a substituted phenethylamine. The presence of a chiral carbon at the benzylic position results in the existence of (R)- and (S)-enantiomers, which can exhibit distinct biological activities.[1] As a secondary amine, it serves as a versatile intermediate in the synthesis of more complex molecules.[1] Its structural similarity to amphetamine and other psychoactive phenethylamines suggests potential interactions with monoamine neurotransmitter systems.[2] This guide aims to consolidate the available scientific information on this compound to serve as a valuable resource for researchers in organic synthesis, pharmacology, and drug development.

Synthesis

The primary and most efficient method for the synthesis of this compound is through reductive amination.[1] This two-step, one-pot reaction involves the formation of an imine intermediate from a primary amine and a ketone, followed by its reduction to the corresponding secondary amine.

Reductive Amination of 1-Phenylethylamine and Acetone

This is the most direct route to this compound. The reaction involves the condensation of 1-phenylethylamine with acetone to form an N-(1-phenylethyl)propan-2-imine intermediate, which is then reduced in situ.

Reaction Scheme:

Caption: A logical workflow for the synthesis and subsequent analysis of this compound.

Potential Metabolic Pathways

Caption: Postulated Phase I metabolic pathways for this compound.

Conclusion

This compound is a readily synthesizable secondary amine with potential applications in chemical and pharmaceutical research. This guide has provided a detailed overview of its synthesis via reductive amination, along with a compilation of its known physicochemical and spectroscopic properties. While direct biological data is sparse, the structural relationship to other phenethylamines suggests a potential for central nervous system activity and associated neurotoxic effects. Further research is warranted to fully elucidate the pharmacological and toxicological profile of its individual enantiomers. The experimental protocols and data presented herein provide a solid foundation for researchers interested in exploring the chemistry and biology of this compound.

References

N-(1-phenylethyl)propan-2-amine: A Technical Whitepaper on the Postulated Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: N-(1-phenylethyl)propan-2-amine is a compound with limited available research. The following technical guide is based on its structural similarity to other phenethylamine derivatives, such as amphetamine, and outlines a postulated mechanism of action. The experimental protocols and data presented are illustrative and would be required to empirically validate the proposed mechanisms.

Introduction

This compound is a substituted phenethylamine. Its chemical structure, characterized by a phenyl group attached to an ethylamine backbone with an additional propyl group on the amine, suggests a potential for psychoactive properties, likely interacting with monoaminergic systems in the central nervous system. This document provides a hypothetical, in-depth exploration of its core mechanism of action, drawing parallels with well-characterized stimulants. The proposed mechanisms center on its interaction with monoamine transporters and its potential role as a releasing agent of key neurotransmitters.

Core Postulated Mechanism of Action

The primary mechanism of action for this compound is hypothesized to be the modulation of monoamine neurotransmitters, including dopamine (DA), norepinephrine (NE), and serotonin (5-HT). This is likely achieved through a multi-faceted interaction with their respective transporters and vesicular storage systems.

Interaction with Monoamine Transporters

It is postulated that this compound acts as a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). By binding to these transporters, it is likely to competitively inhibit the reuptake of their respective neurotransmitters from the synaptic cleft. More significantly, as a substrate, it is transported into the presynaptic neuron, leading to transporter-mediated reverse transport (efflux) of the neurotransmitters.

Disruption of Vesicular Storage

Once inside the presynaptic terminal, this compound is likely to interact with the vesicular monoamine transporter 2 (VMAT2). By disrupting the proton gradient necessary for vesicular packaging of monoamines, it would inhibit the sequestration of DA, NE, and 5-HT into synaptic vesicles. This leads to an increase in the cytosolic concentration of these neurotransmitters, further driving their reverse transport into the synapse.

Potential Interaction with Trace Amine-Associated Receptor 1 (TAAR1)

Another plausible, synergistic mechanism is the activation of the intracellularly located Trace Amine-Associated Receptor 1 (TAAR1). Agonism at TAAR1 can initiate a signaling cascade that modulates the activity of DAT, NET, and SERT, often promoting their non-transport-mediated efflux function, further enhancing the release of monoamines into the synapse.

Visualization of Postulated Mechanisms

The following diagrams illustrate the proposed signaling pathways and an example of an experimental workflow.

Caption: Postulated signaling pathway of this compound in a monoaminergic neuron.

Caption: Experimental workflow for an in vitro monoamine release assay.

Proposed Experimental Protocols

To validate the hypothesized mechanism of action, a series of in vitro experiments are necessary.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for DAT, NET, and SERT.

-

Methodology:

-

Cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT are prepared.

-

Membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT).

-

Following incubation, membranes are harvested by rapid filtration and washed.

-

Radioactivity is quantified using liquid scintillation counting.

-

IC50 values are determined from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.

-

Synaptosomal Monoamine Uptake Assays

-

Objective: To measure the potency of this compound to inhibit the uptake of monoamines.

-

Methodology:

-

Synaptosomes are prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

-

Synaptosomes are incubated with varying concentrations of this compound.

-

A radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake reaction.

-

Uptake is terminated by rapid filtration and washing.

-

The amount of radiolabeled monoamine taken up by the synaptosomes is quantified by liquid scintillation counting.

-

IC50 values for uptake inhibition are calculated.

-

In Vitro Monoamine Release Assays

-

Objective: To determine if this compound acts as a monoamine releasing agent.

-

Methodology:

-

Synaptosomes or cultured monoaminergic neurons are pre-loaded with a radiolabeled monoamine.

-

After washing to remove excess extracellular radiolabel, the preparations are incubated with varying concentrations of this compound.

-

The supernatant is collected at specified time points.

-

The amount of radioactivity in the supernatant, representing the released monoamine, is quantified.

-

EC50 values for monoamine release are determined.

-

Hypothetical Data Presentation

The following tables present hypothetical data that could be generated from the proposed experiments.

Table 1: Hypothetical Binding Affinities (Ki, nM) of this compound at Monoamine Transporters.

| Compound | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) |

| This compound | 85 | 45 | 1200 |

| d-Amphetamine (Reference) | 30 | 10 | 2000 |

Table 2: Hypothetical Potency (IC50, nM) for Inhibition of Monoamine Uptake.

| Compound | DAT (IC50, nM) | NET (IC50, nM) | SERT (IC50, nM) |

| This compound | 150 | 80 | 2500 |

| d-Amphetamine (Reference) | 50 | 25 | 4000 |

Table 3: Hypothetical Efficacy (EC50, nM) for Monoamine Release.

| Compound | Dopamine Release (EC50, nM) | Norepinephrine Release (EC50, nM) | Serotonin Release (EC50, nM) |

| This compound | 250 | 120 | >10,000 |

| d-Amphetamine (Reference) | 100 | 50 | >10,000 |

Conclusion

Based on its structural similarity to amphetamine and other phenethylamines, this compound is postulated to act as a monoamine releasing agent.[1][2][3] The primary mechanism is likely mediated by its interaction with DAT, NET, and to a lesser extent, SERT, leading to both the inhibition of neurotransmitter reuptake and the promotion of their efflux.[1][4] Concurrently, it may disrupt the vesicular storage of monoamines via VMAT2 and potentially modulate transporter function through agonism at TAAR1.[2][5] The hypothetical data suggests a preferential activity for the norepinephrine and dopamine systems over the serotonin system. It is critical to emphasize that these proposed mechanisms and the presented data are speculative. Rigorous experimental validation as outlined in this document is essential to elucidate the true pharmacological profile of this compound.

References

An In-depth Technical Guide to N-(1-phenylethyl)propan-2-amine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(1-phenylethyl)propan-2-amine, its derivatives, and analogs. This class of compounds, belonging to the broader phenethylamine family, has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. This document details their synthesis, structure-activity relationships (SAR), and primary mechanism of action, focusing on their interactions with monoamine transporters. Quantitative pharmacological data are presented in tabular format for comparative analysis. Detailed experimental protocols for the synthesis and analysis of these compounds are provided, along with visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding of their scientific context.

Introduction

This compound and its analogs are a significant class of psychoactive compounds that modulate monoaminergic neurotransmission. Structurally, they are derivatives of phenethylamine, a core scaffold found in many endogenous neurotransmitters and synthetic drugs. The parent compound, also known as N-isopropylamphetamine, features a phenyl ring attached to an ethylamine backbone, with a methyl group at the alpha position and an isopropyl group on the amine.

These compounds are primarily recognized for their interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). By inhibiting the reuptake or promoting the efflux of these key neurotransmitters, this compound derivatives can elicit a range of central nervous system effects, from stimulant to entactogenic and hallucinogenic properties. The specific pharmacological profile of each derivative is highly dependent on the nature and position of substituents on the phenyl ring, the ethyl sidechain, and the amino group. This guide will explore these structure-activity relationships in detail, providing a foundation for the rational design of novel compounds with specific pharmacological profiles.

Structure-Activity Relationships (SAR)

The pharmacological activity of this compound derivatives is intricately linked to their chemical structure. Modifications to the phenyl ring, the ethyl sidechain, or the N-alkyl substituent can profoundly alter their potency and selectivity for monoamine transporters.

Phenyl Ring Substitution

Substitution on the phenyl ring has a significant impact on the activity of these compounds. For instance, in a series of 2,4,5-ring substituted phenylisopropylamines, the position of the substituent was found to be a critical determinant of potency. Generally, 4-substituted derivatives are more potent than their 2- or 5-substituted counterparts. The electronic properties of the substituent also play a role, with electron-donating or withdrawing groups influencing the interaction with the transporter binding sites.

N-Alkylation

The nature of the N-alkyl group is a key factor in determining the pharmacological profile. Increasing the length of the N-alkyl chain generally leads to a decrease in stimulant activity. For example, the isopropyl moiety in N-isopropylamphetamine reduces its stimulant effects compared to methamphetamine but increases its duration of action. Further elongation of the N-alkyl chain can shift the activity from a transporter substrate (releaser) to a transporter inhibitor (blocker).

Alpha-Alkylation

The presence of a methyl group at the alpha position of the ethyl sidechain, as is the case in amphetamine and its derivatives, is crucial for their characteristic stimulant properties. This substitution provides resistance to metabolism by monoamine oxidase (MAO), thereby prolonging their duration of action.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for a selection of this compound derivatives and related phenethylamines at the dopamine, norepinephrine, and serotonin transporters.

Table 1: Monoamine Transporter Inhibition (IC50 nM)

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |

| N-isopropylamphetamine | - | - | - | Data not available |

| 4-Fluoroamphetamine | 1,600 | 80 | 500 | |

| 4-Chloroamphetamine | 6,600 | 430 | 5,000 | |

| 4-Methylamphetamine | - | - | - | Data not available |

| 3,4-Methylenedioxy-N-isopropylamphetamine (MDIP) | - | - | - | Data not available |

Note: A lower IC50 value indicates greater potency.

Table 2: Monoamine Release (EC50 nM)

| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) | Reference |

| N-isopropylamphetamine | - | - | - | Data not available |

| 4-Fluoroamphetamine | - | - | - | Data not available |

| 4-Chloroamphetamine | - | - | - | Data not available |

| 4-Methylamphetamine | - | - | - | Data not available |

| 3,4-Methylenedioxy-N-isopropylamphetamine (MDIP) | - | - | - | Data not available |

Note: A lower EC50 value indicates greater potency in inducing neurotransmitter release.

Mechanism of Action

The primary mechanism of action for this compound derivatives is the modulation of monoamine transporter function. These transporters are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron, thus terminating their signal.

These compounds can act as either competitive inhibitors of reuptake or as substrates for the transporters, leading to reverse transport (efflux) of the neurotransmitters from the presynaptic terminal into the synapse. The net effect is an increase in the synaptic concentration of these monoamines, leading to enhanced neurotransmission.

Some phenethylamine derivatives have also been shown to interact with Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that can modulate the activity of monoamine transporters. Activation of TAAR1 can lead to a reduction in transporter reuptake capacity and an increase in non-vesicular release of monoamines.

Caption: Signaling pathway of this compound derivatives.

Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol describes a general method for the synthesis of this compound from phenylacetone and isopropylamine.

Materials:

-

Phenylacetone

-

Isopropylamine

-

Methanol (or another suitable solvent like ethanol or isopropanol)

-

Reducing agent (e.g., Sodium borohydride (NaBH4), Sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation with H2/Pd-C)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (for salt formation, optional)

-

Diethyl ether (for salt precipitation, optional)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Imine Formation:

-

In a round-bottom flask, dissolve phenylacetone (1 equivalent) in methanol.

-

Add isopropylamine (1.1-1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by TLC or GC-MS.

-

-

Reduction:

-

Using Sodium Borohydride: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5-2 equivalents) portion-wise to control the exothermic reaction and hydrogen gas evolution. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Using Catalytic Hydrogenation: Transfer the methanolic solution of the imine to a hydrogenation vessel. Add a catalytic amount of 10% Palladium on carbon (Pd-C). Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir vigorously until hydrogen uptake ceases.

-

-

Work-up:

-

Quench the reaction by slowly adding water or dilute hydrochloric acid.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add water to the residue and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate

-

literature review of N-(1-phenylethyl)propan-2-amine

An In-depth Technical Guide to N-(1-phenylethyl)propan-2-amine

Abstract

This compound is a secondary amine featuring a phenylethyl group attached to an isopropylamine moiety. Its chemical structure, possessing a chiral center, makes it a molecule of significant interest in the fields of organic synthesis and pharmacology. As a derivative of phenethylamine, it is structurally related to a class of compounds known for their interactions with various neuroreceptors. This document provides a comprehensive , summarizing its chemical properties, established synthetic routes, and predicted pharmacological interactions. Detailed experimental protocols, data tables, and pathway visualizations are included to serve as a technical guide for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound, with the molecular formula C₁₁H₁₇N, is a valuable building block for more complex organic molecules.[1] Its key properties are summarized in the table below. The presence of a chiral center results in (R)- and (S)-enantiomers, which can exhibit different pharmacological and toxicological profiles due to the stereoselective nature of biological receptors.[1] The hydrochloride salt form is also used in research to enhance water solubility.[1]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇N | [1][2][3] |

| Molecular Weight | 163.26 g/mol | [1][3][4] |

| CAS Number | 87861-38-9 (racemate) | [1][3] |

| 19302-16-0 ((R)-enantiomer) | [2][3] | |

| IUPAC Name | This compound | [2] |

| Synonyms | N-Isopropyl-1-phenylethylamine; alpha-(Isopropylamino)ethylbenzene | [2] |

| pKa (Predicted) | 9.77 ± 0.29 | [2] |

| XLogP3-AA | 2.5 | [3][4] |

| Solubility | Soluble in organic solvents (ethanol, ether); insoluble in water. |

Synthesis and Characterization

The primary method for synthesizing this compound is through reductive amination.[1] This well-established pathway involves the reaction of a ketone with an amine to form a transient imine intermediate, which is then reduced to the target secondary amine.[1] While traditional methods like high-pressure hydrogenation over a Raney nickel catalyst can be used, modern approaches offer more selectivity and avoid issues like overalkylation that can occur with methods like the N-monoalkylation of primary amines.[1]

Experimental Protocol: Reductive Amination

This protocol is a representative method for the synthesis of this compound.

Materials:

-

1-Phenylethan-1-one (Acetophenone)

-

Propan-2-amine (Isopropylamine)

-

Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (optional, as catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of 1-phenylethan-1-one (1.0 eq) in dichloromethane, add propan-2-amine (1.5-2.0 eq).

-

If needed, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

-

Slowly add the reducing agent, such as sodium triacetoxyborohydride (1.5 eq), to the mixture portion-wise to control gas evolution.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product via column chromatography on silica gel to obtain pure this compound.

Characterization: The final product's identity and structural integrity should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[1]

Visualization: Synthetic Workflow

Caption: Reductive amination workflow for synthesizing this compound.

Pharmacological Profile

The phenethylamine scaffold is a common feature in ligands for various neuroreceptors.[1] As an analogue of known psychoactive compounds, this compound is predicted to interact with several G protein-coupled receptors (GPCRs) central to neuropharmacology.[1] The stereochemistry of the compound is of high importance, as biological systems like enzymes and receptors are stereoselective.[1]

Predicted Receptor Interactions

-

Trace Amine-Associated Receptor 1 (TAAR1): This receptor is a key target for endogenous trace amines and amphetamine-like compounds.[1] Activation of TAAR1 modulates dopaminergic, serotonergic, and glutamatergic neurotransmission, typically through the stimulation of adenylyl cyclase and the subsequent accumulation of cyclic AMP (cAMP).[1] Given its structure, this compound is highly likely to exhibit agonist activity at this receptor.[1]

-

Serotonin (5-HT) Receptors: The phenethylamine structure is present in many ligands for serotonin receptors, particularly the 5-HT₂ₐ subtype.[1] Depending on substitutions, these compounds can act as either agonists or antagonists.[1]

-

Adrenergic Receptors: Research on the (S)-enantiomer of structurally similar compounds suggests potential interactions with adrenergic receptors, which are involved in the sympathetic nervous system's response.[1]

Receptor Binding Affinities of Structurally Related Phenethylamines

| Compound Class / Example | Receptor Target | Activity | Affinity (IC₅₀/EC₅₀) |

| N-benzylphenethylamines (NBOMes) | 5-HT₂ₐ | Agonist | High Affinity |

| R-(+)-1-(4-fluorophenyl)-1-{1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl}ethanol | 5-HT₂ₐ | Antagonist | 0.37 nM (IC₅₀) |

| Amphetamine & Derivatives | TAAR1 | Agonist | Potent Activation |

| Cocaine-type ligands | Dopamine Transporter (DAT) | Inhibitor | Varies |

| Amphetamine-type ligands | Dopamine Transporter (DAT) | Substrate | Varies |

Table compiled from information on related compounds.[1][5]

Visualization: Predicted TAAR1 Signaling Pathway

Caption: Predicted signaling pathway upon activation of the TAAR1 receptor.

Metabolism and Toxicology

The metabolic fate of xenobiotics like this compound is critical for understanding their pharmacological activity and persistence in biological systems.[1] Modern metabolic profiling combines computational prediction with in vitro analysis.[1] For related N,N-dialkylated tryptamines, metabolic pathways include N-dealkylation, as well as alkyl and aryl hydroxylation, followed by conjugation (e.g., glucuronidation or sulfation).[6] In vivo studies in rats have shown that the parent compound may not be detectable in urine, making metabolites the primary targets for analytical detection.[6]

Currently, there is no specific toxicological or metabolic data available for this compound in the public domain. Hazard identification data is largely unavailable.[2]

Conclusion and Future Directions

This compound is a chiral secondary amine with a clear and established synthetic route via reductive amination. While its physicochemical properties are defined, its pharmacological profile remains largely uncharacterized. Based on its structural similarity to known neuroactive compounds, it is a promising candidate for investigation as a modulator of TAAR1, serotonergic, and adrenergic receptors. Future research should focus on isolating and testing the individual (R)- and (S)-enantiomers to elucidate their specific receptor binding affinities, functional activities, and downstream signaling effects. Furthermore, comprehensive in vitro and in vivo studies are required to determine its metabolic fate, pharmacokinetic profile, and toxicological properties, which are essential for evaluating its potential as a therapeutic agent or research tool.

References

- 1. This compound | 87861-38-9 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. (R)-N-(1-phenylethyl)propan-2-amine | C11H17N | CID 7577682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-N-(1-phenylethyl)propan-2-amine | C11H17N | CID 7577682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Studies on the In Vitro and In Vivo Metabolic Fate of the New Psychoactive Substance N-Ethyl-N-Propyltryptamine for Analytical Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Safety and Handling of N-(1-phenylethyl)propan-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-(1-phenylethyl)propan-2-amine, a secondary amine with the chemical formula C₁₁H₁₇N, is a chiral compound utilized as a building block in organic synthesis and for various research purposes.[1] This technical guide provides a comprehensive overview of the available safety and handling protocols for this compound, including its hydrochloride salt, which is often used due to its increased water solubility.[1] Given the limited availability of a specific, official Safety Data Sheet (SDS) for this compound, this guide also draws upon safety information for structurally related secondary amines and phenylethylamine derivatives to provide a thorough understanding of the potential hazards and necessary precautions.

Physicochemical and Toxicological Profile

Quantitative Data Summary

Due to the absence of specific studies on this compound, quantitative toxicological data such as LD50 and LC50 values are not available. Similarly, official Occupational Exposure Limits (OELs) have not been established. The following table summarizes the available physicochemical data.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇N | [1] |

| Molecular Weight | 163.26 g/mol | [1] |

| CAS Number | 87861-38-9 (racemic), 19302-16-0 ((R)-enantiomer) | [1][4] |

| Appearance | Colorless to pale yellow liquid or solid | [5] |

| Solubility | Soluble in organic solvents like ethanol and ether; insoluble in water at room temperature. The hydrochloride salt has increased water solubility. | [1][6] |

| pKa | 9.77 ± 0.29 (Predicted) | [4] |

Hazard Identification and General Safety Precautions

As with many amines, this compound should be considered a potential irritant to the skin, eyes, and respiratory tract.[7][8] General safety precautions for handling secondary amines should be strictly followed.

GHS Hazard Classification (Predicted based on similar compounds):

-

Skin Irritation

-

Eye Irritation

-

Respiratory Tract Irritation

General Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[9]

-

Avoid inhalation of vapors or fumes.

-

Avoid contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[9]

-

Containers should be tightly sealed and clearly labeled.[7]

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is essential to minimize exposure risk.

| PPE Type | Recommendation |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |

| Respiratory Protection | If working outside a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |

Experimental Protocols

Detailed, standardized experimental protocols for this compound are not widely published. However, general methodologies for its synthesis and analysis can be outlined based on common organic chemistry practices.

Synthesis via Reductive Amination

Reductive amination is a common method for the synthesis of secondary amines.[10][11] This process typically involves the reaction of a ketone with a primary amine to form an imine intermediate, which is then reduced to the corresponding secondary amine.

General Protocol:

-

Imine Formation: In a reaction vessel, dissolve 1-phenylpropan-2-one and an equimolar amount of isopropylamine in a suitable solvent (e.g., methanol, ethanol, or dichloromethane). The reaction may be stirred at room temperature or gently heated to facilitate the formation of the N-(1-phenylethyl)propan-2-imine intermediate.

-

Reduction: Once the imine formation is complete (as monitored by an appropriate analytical technique such as TLC or GC-MS), a reducing agent is added to the reaction mixture. Common reducing agents for this step include sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[11] The reaction is stirred until the reduction is complete.

-

Work-up and Purification: The reaction is quenched by the addition of water or a dilute acid. The product is then extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by techniques such as column chromatography or distillation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Expected signals include those for the aromatic protons of the phenyl group, the methine proton, the isopropyl group protons, and the amine proton.[1]

-

¹³C-NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule, including the aromatic carbons, the benzylic carbon, and the carbons of the isopropyl group.[1]

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for separating and identifying volatile compounds.[1] It can be used to monitor the progress of the synthesis and to confirm the identity and purity of the final product. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for the amine.[1]

Potential Signaling Pathways and Mechanism of Action

The specific signaling pathways and mechanism of action for this compound have not been extensively studied. However, based on its structural similarity to other phenylethylamines, it is plausible that it could interact with monoamine oxidase (MAO) enzymes or various neurotransmitter receptors.[1][12] Phenethylamines are known to act as stimulants by increasing the levels of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft.[2]

The diagram below illustrates a hypothetical signaling pathway for a phenylethylamine derivative, which may be relevant for this compound.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the synthesis and analysis of this compound.

Disclaimer: The information provided in this guide is intended for use by qualified professionals and is based on the limited data available. The absence of comprehensive safety and toxicological data for this compound necessitates that it be handled with the utmost care, assuming it may be hazardous. All laboratory work should be conducted in accordance with institutional safety policies and standard good laboratory practices.

References

- 1. This compound | 87861-38-9 | Benchchem [benchchem.com]

- 2. med.virginia.edu [med.virginia.edu]

- 3. What are the adverse effects of Phenethylamine (PEA)? - Consensus [consensus.app]

- 4. Page loading... [wap.guidechem.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. chembk.com [chembk.com]

- 7. diplomatacomercial.com [diplomatacomercial.com]

- 8. What are the safety precautions when handling amines and amides? - Blog [chemgulf.com]

- 9. diplomatacomercial.com [diplomatacomercial.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. go.drugbank.com [go.drugbank.com]

An In-Depth Technical Guide to N-(1-phenylethyl)propan-2-amine: Chemical Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1-phenylethyl)propan-2-amine is a secondary amine belonging to the phenethylamine class of compounds. Its structure, featuring a chiral center, makes it a molecule of significant interest in medicinal chemistry and pharmacological research. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis and characterization. This document is intended to serve as a core resource for professionals engaged in drug discovery and development, offering a foundation for further investigation into its potential biological activities.

Chemical Structure and Properties

This compound, with the chemical formula C₁₁H₁₇N, possesses a molecular weight of 163.26 g/mol .[1] The structure consists of a propane-2-amine (isopropylamine) moiety bonded to a 1-phenylethyl group. The presence of a stereocenter at the benzylic carbon results in the existence of two enantiomers: (R)-N-(1-phenylethyl)propan-2-amine and (S)-N-(1-phenylethyl)propan-2-amine. The specific stereochemistry can significantly influence its biological activity due to the stereoselective nature of drug-receptor interactions.[1]

A diagram of the chemical structure is presented below:

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below. Data for the (R)-enantiomer is presented where available.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₇N | [1] |

| Molecular Weight | 163.26 g/mol | [1] |

| CAS Number | 87861-38-9 (racemate), 19302-16-0 ((R)-enantiomer) | [2] |

| Boiling Point | 215 °C | [3] |

| Density | 0.898 g/cm³ | [3] |

| Flash Point | 77 °C | [3] |

| pKa (predicted) | 9.77 ± 0.29 | [2] |

| Solubility | Soluble in organic solvents like ethanol and ether; insoluble in water. | [4] |

Experimental Protocols

This section outlines the methodologies for the synthesis and characterization of this compound.

Synthesis via Reductive Amination

Reductive amination is a widely employed method for the synthesis of secondary amines.[5][6] This process involves the reaction of a ketone with a primary amine to form an imine intermediate, which is then reduced to the corresponding secondary amine.

Materials:

-

Acetophenone

-

Propan-2-amine (Isopropylamine)

-

Methanol (or other suitable solvent)

-

Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)

-

Glacial acetic acid (to adjust pH)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for elution)

Procedure:

-

In a round-bottom flask, dissolve acetophenone in methanol.

-

Add propan-2-amine to the solution. A slight excess of the amine is often used.

-

Adjust the pH of the reaction mixture to approximately 5 by the dropwise addition of glacial acetic acid. This catalyzes the formation of the imine.

-

Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent (sodium borohydride or sodium cyanoborohydride) in small portions. The reaction is exothermic and may produce gas.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

Characterization Techniques

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H-NMR Spectroscopy:

-

Solvent: Deuterated chloroform (CDCl₃)

-

Standard: Tetramethylsilane (TMS) at 0.00 ppm

-

Expected Chemical Shifts (δ):

-

Phenyl protons: Multiplet in the range of 7.20-7.40 ppm.

-

Benzylic proton (-CH-N): Quartet around 3.80 ppm.

-

Isopropyl methine proton (-CH-(CH₃)₂): Heptet around 2.54 ppm.

-

Benzylic methyl protons (-CH-CH₃): Doublet around 1.25 ppm.

-

Isopropyl methyl protons (-CH-(CH₃)₂): Doublet between 0.91 and 0.94 ppm.

-

Amine proton (-NH-): Broad singlet, variable chemical shift (e.g., 1.2-1.5 ppm). The signal will disappear upon D₂O exchange.[3]

-

¹³C-NMR Spectroscopy:

-

Solvent: Deuterated chloroform (CDCl₃)

-

Expected Chemical Shifts (δ):

-

Aromatic carbons: 125-145 ppm.

-

Benzylic carbon (-CH-N): ~54.0 ppm.

-

Isopropyl methine carbon (-CH-(CH₃)₂): ~44.5 ppm.

-

Benzylic methyl carbon (-CH-CH₃): ~24.0 ppm.

-

Isopropyl methyl carbons (-CH-(CH₃)₂): ~22.0 ppm.

-

FTIR spectroscopy can be used to identify the functional groups present in the molecule.

-

N-H Stretch: A single, weak to medium absorption band in the region of 3350-3310 cm⁻¹, characteristic of a secondary amine.[7]

-

C-H Stretch (aromatic): Absorptions above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Absorptions below 3000 cm⁻¹.

-

C=C Stretch (aromatic): Absorptions in the 1600-1450 cm⁻¹ region.

-

C-N Stretch: Absorption in the 1250–1020 cm⁻¹ range for aliphatic amines.[8]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): An odd-numbered molecular weight is expected due to the presence of a single nitrogen atom (the Nitrogen Rule).[3]

-

Major Fragmentation Pathway: Alpha-cleavage is the dominant fragmentation for aliphatic amines.[9][10] This involves the cleavage of the C-C bond adjacent to the nitrogen atom. For this compound, this would lead to two primary fragmentation pathways.

Chiral Separation

Due to the presence of a chiral center, separation of the (R) and (S) enantiomers is crucial for pharmacological studies. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for this purpose.[11][12]

General HPLC Protocol for Chiral Separation:

-

Column: A polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives).

-

Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for baseline separation.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

-

Flow Rate: Typically around 1.0 mL/min.

-

Temperature: Room temperature.

The retention times of the two enantiomers will differ, allowing for their separation and quantification.

Potential Signaling Pathways and Biological Activity

This compound is a substituted phenethylamine. This class of compounds is known to interact with various targets in the central nervous system.[13][14] While specific data for this compound is limited, its structural similarity to other psychoactive phenethylamines suggests potential interactions with monoamine neurotransmitter systems.

A plausible mechanism of action involves the modulation of dopamine (DA) and norepinephrine (NE) signaling. This could occur through several mechanisms, including:

-

Inhibition of Monoamine Reuptake: The compound may bind to and inhibit the dopamine transporter (DAT) and/or the norepinephrine transporter (NET), leading to an increase in the synaptic concentration of these neurotransmitters.

-

Induction of Neurotransmitter Release: It may act as a substrate for monoamine transporters, leading to reverse transport and non-vesicular release of dopamine and norepinephrine.

-

Inhibition of Monoamine Oxidase (MAO): The compound could potentially inhibit the activity of MAO, an enzyme responsible for the degradation of monoamine neurotransmitters.

The enantiomers of this compound may exhibit different potencies and selectivities for these targets, highlighting the importance of chiral separation in pharmacological evaluations.[1]

Conclusion

This compound is a chiral secondary amine with significant potential for further investigation in the field of drug development. This guide has provided a detailed overview of its chemical structure, properties, and established experimental protocols for its synthesis and characterization. The presented information serves as a foundational resource for researchers to build upon in exploring the pharmacological profile and potential therapeutic applications of this compound. Further studies are warranted to elucidate the specific biological targets and signaling pathways modulated by each enantiomer of this compound.

References

- 1. This compound | 87861-38-9 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. chembk.com [chembk.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 14. Phenethylamine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to N-(1-phenylethyl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(1-phenylethyl)propan-2-amine, a secondary amine with significant potential in chiral synthesis and pharmacology. Due to its structural similarity to phenethylamines, this compound is of interest for its potential biological activities. This document details its chemical identifiers, experimental protocols for its synthesis, and an exploration of its potential biological targets.

Core Identifiers and Chemical Properties

This compound, also known as N-isopropyl-1-phenylethylamine, is a chiral compound existing as (R)- and (S)-enantiomers. The racemic mixture and its individual stereoisomers are commercially available and used in various research applications.

| Identifier | Value | Citation(s) |

| CAS Number (Racemic) | 87861-38-9 | [1] |

| CAS Number ((R)-enantiomer) | 19302-16-0 | [2] |

| CAS Number ((S)-enantiomer) | 116297-12-2 (hydrochloride salt) | [3] |

| Chemical Formula | C₁₁H₁₇N | [1] |

| Molecular Weight | 163.26 g/mol | [1][4] |

| IUPAC Name (Racemic) | This compound | |

| IUPAC Name ((R)-enantiomer) | N-[(1R)-1-phenylethyl]propan-2-amine | [2] |

| SMILES (Racemic) | CC(C)NC(C)C1=CC=CC=C1 | |

| SMILES ((R)-enantiomer) | C--INVALID-LINK--NC(C)C |

Experimental Protocols

The primary synthetic route to this compound is through the reductive amination of acetophenone with isopropylamine. This method involves the formation of an intermediate imine, which is subsequently reduced to the final amine product.

Synthesis via Reductive Amination

This protocol is a representative method for the synthesis of this compound.

Materials:

-

Acetophenone

-

Isopropylamine

-

Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol or Dichloromethane (DCM) as solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Hydrochloric acid (HCl) for salt formation (optional)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve acetophenone (1 equivalent) in a suitable solvent like methanol or DCM.

-

Add isopropylamine (1.5-2 equivalents) to the solution.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC or GC-MS.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent, such as sodium borohydride (1.5 equivalents), in small portions. Caution: Hydrogen gas evolution may occur.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12-24 hours.

-

Work-up: Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.

-

Salt Formation (Optional): For easier handling and improved stability, the free base can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether) and adding a solution of HCl in the same solvent. The resulting precipitate can be collected by filtration.

Workflow for the Synthesis of this compound

Caption: Reductive amination synthesis workflow.

Biological Activity and Signaling Pathways

The structural resemblance of this compound to endogenous trace amines and amphetamine-like compounds suggests potential interactions with monoaminergic systems. The primary hypothesized mechanism of action is the inhibition of monoamine oxidases (MAO), enzymes responsible for the degradation of neurotransmitters like dopamine, serotonin, and norepinephrine.[5]

Potential Signaling Pathway Involvement

Inhibition of MAO, particularly MAO-B, would lead to an increase in the synaptic concentration of monoamine neurotransmitters. This, in turn, could modulate downstream signaling cascades, impacting mood, cognition, and motor control. The compound may also exhibit direct or indirect effects on monoamine transporters (DAT, NET, SERT), further influencing neurotransmitter levels.

Caption: Hypothesized mechanism of action.

Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a general method to assess the inhibitory potential of this compound against MAO-A and MAO-B.[6]

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate for both MAO-A and MAO-B)

-

This compound (test compound)

-

Clorgyline (selective MAO-A inhibitor, positive control)

-

Selegiline (selective MAO-B inhibitor, positive control)

-

Phosphate buffer (pH 7.4)

-

96-well microplate reader (spectrofluorometer)

Procedure:

-

Preparation of Reagents: Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in phosphate buffer.

-

Assay Setup: In a 96-well plate, add the appropriate buffer, enzyme (MAO-A or MAO-B), and varying concentrations of the test compound or positive controls.

-

Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the substrate, kynuramine, to all wells to initiate the enzymatic reaction.

-

Measurement: Measure the fluorescence of the product, 4-hydroxyquinoline, at appropriate excitation and emission wavelengths (e.g., Ex: 310 nm, Em: 400 nm) over time.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is a readily synthesizable chiral amine with potential applications in medicinal chemistry. Its structural features suggest a likely interaction with the monoaminergic system, particularly as an inhibitor of monoamine oxidase. Further research is warranted to fully elucidate its pharmacological profile, including its enantiomer-specific activities and its precise mechanism of action on various neuronal targets. The experimental protocols provided herein offer a foundation for the synthesis and biological evaluation of this intriguing compound.

References

- 1. This compound | 87861-38-9 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Buy (S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride | 116297-12-2 [smolecule.com]

- 4. Buy N-Isopropyl-1-phenylethylamine CAS 19302-16-0 at an Affordable Price [cntatech.com]

- 5. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monoamine Oxidase Inhibition | Evotec [evotec.com]

Biological Activity of N-(1-phenylethyl)propan-2-amine Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the anticipated biological activities of the (R)- and (S)-enantiomers of N-(1-phenylethyl)propan-2-amine, a chiral phenethylamine derivative. While specific quantitative data for these enantiomers are not extensively available in public literature, this document extrapolates their likely pharmacological profiles based on the well-established structure-activity relationships of related phenethylamine compounds. The guide details the probable interactions with key biological targets, including monoamine oxidase B (MAO-B), Trace Amine-Associated Receptor 1 (TAAR1), and monoamine transporters. Furthermore, it provides comprehensive experimental protocols for the in vitro and in vivo characterization of these enantiomers and visualizes the associated signaling pathways and experimental workflows using Graphviz diagrams. This document serves as a valuable resource for researchers investigating the therapeutic potential and mechanism of action of this compound and its individual stereoisomers.

Introduction

This compound, also known as N-isopropyl-alpha-methylphenethylamine, is a chiral secondary amine belonging to the phenethylamine class of compounds. The presence of a stereocenter at the alpha-carbon of the ethylamine chain results in the existence of two enantiomers: (R)-N-(1-phenylethyl)propan-2-amine and (S)-N-(1-phenylethyl)propan-2-amine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties. One enantiomer may be responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects.

The phenethylamine scaffold is a common structural motif in a vast array of neuroactive compounds, including neurotransmitters (e.g., dopamine, norepinephrine), stimulants (e.g., amphetamine), and psychedelic drugs. Consequently, the enantiomers of this compound are predicted to interact with various components of the monoaminergic systems in the central nervous system. This guide will delve into the probable biological targets and the experimental methodologies required for their comprehensive characterization.

Predicted Biological Activities and Key Targets

Based on the pharmacology of structurally related phenylethylamines, the enantiomers of this compound are likely to exhibit activity at the following key biological targets:

-

Monoamine Oxidase B (MAO-B): Phenethylamine and its derivatives are known substrates and inhibitors of MAO-B, an enzyme responsible for the degradation of dopamine and other monoamines. Inhibition of MAO-B leads to increased synaptic concentrations of these neurotransmitters, a mechanism exploited in the treatment of Parkinson's disease and depression. It is plausible that one or both enantiomers of this compound act as MAO-B inhibitors.

-

Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a G-protein coupled receptor that is activated by endogenous trace amines, such as β-phenylethylamine, as well as by amphetamine and its analogs. TAAR1 activation modulates dopaminergic, serotonergic, and glutamatergic neurotransmission, making it a promising target for the treatment of various neuropsychiatric disorders, including schizophrenia and addiction. The structural similarity of this compound to known TAAR1 agonists suggests that its enantiomers are likely to activate this receptor.

-

Monoamine Transporters (DAT, NET, SERT): The dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft. Many phenylethylamines interact with these transporters, either as substrates (releasers) or inhibitors. The enantiomers of this compound may exhibit stereoselective interactions with one or more of these transporters, thereby influencing monoaminergic tone.

Data Presentation: Comparative Activity of Related Phenylethylamine Enantiomers

Table 1: TAAR1 Agonist Activity of Amphetamine Enantiomers

| Compound | Receptor | Assay Type | Parameter | Value (nM) |

| (R)-Amphetamine | rat TAAR1 | cAMP Production | EC50 | 210[1] |

| (S)-Amphetamine | rat TAAR1 | cAMP Production | EC50 | 440[1] |

Table 2: Interaction of Phenylethylamine Derivatives with Monoamine Transporters

| Compound | Transporter | Species | Assay Type | Parameter | Value (nM) |

| (R)-Norepinephrine | NET | Human | Uptake | Km | 1,200 |

| (S)-Norepinephrine | NET | Human | Uptake | Km | 800 |

| (R)-Epinephrine | DAT | Human | Uptake | Km | 1,800 |

| (S)-Epinephrine | DAT | Human | Uptake | Km | 3,300 |

| (R)-Norepinephrine | SERT | Human | Uptake | Km | >10,000 |

| (S)-Norepinephrine | SERT | Human | Uptake | Km | >10,000 |

Data for closely related compounds are presented to illustrate potential stereoselectivity. Km values represent substrate affinity in uptake assays.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the biological activity of the (R)- and (S)-enantiomers of this compound.

In Vitro Assays

This assay determines the inhibitory potency of the enantiomers against human MAO-B.

-

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B substrate (e.g., benzylamine)

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Known MAO-B inhibitor (e.g., selegiline) as a positive control

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)

-

96-well black microplates

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the (R)- and (S)-enantiomers of this compound and the positive control in assay buffer.

-

In a 96-well plate, add the diluted compounds, positive control, and vehicle control.

-

Add the MAO-B enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Prepare a detection mixture containing the MAO-B substrate, Amplex® Red, and HRP in assay buffer.

-

Initiate the enzymatic reaction by adding the detection mixture to all wells.

-

Immediately begin kinetic measurement of fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) at 37°C for 30-60 minutes.

-

Calculate the rate of reaction for each concentration of the test compounds.

-

Determine the IC50 values by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

This assay measures the ability of the enantiomers to activate TAAR1 by quantifying the downstream production of cyclic AMP (cAMP).

-

Materials:

-

HEK-293 cells stably expressing human TAAR1

-

Cell culture medium and supplements

-

cAMP assay kit (e.g., HTRF, BRET, or ELISA-based)

-

Known TAAR1 agonist (e.g., β-phenylethylamine) as a positive control

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

96-well cell culture plates

-

-

Procedure:

-

Seed the TAAR1-expressing HEK-293 cells into 96-well plates and culture until they reach the desired confluency.

-

Prepare serial dilutions of the (R)- and (S)-enantiomers of this compound and the positive control in assay buffer.

-

Wash the cells with assay buffer and then add the diluted compounds, positive control, and vehicle control.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to stimulate cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Generate concentration-response curves by plotting the cAMP levels against the logarithm of the agonist concentration.

-

Determine the EC50 (potency) and Emax (efficacy) values from the fitted curves.

-

This assay determines the binding affinity of the enantiomers for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

-

Materials:

-

Cell membranes or synaptosomes prepared from cells or tissues expressing the transporter of interest (e.g., HEK-293 cells expressing human DAT, NET, or SERT).

-

Radioligand specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

-

Known transporter inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT) for determining non-specific binding.

-

Binding buffer (specific for each transporter).

-

96-well microplates.

-

Glass fiber filter mats.

-

Scintillation counter and scintillation fluid.

-

-

Procedure:

-

Prepare serial dilutions of the (R)- and (S)-enantiomers of this compound.

-

In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, vehicle (for total binding), or a high concentration of a known inhibitor (for non-specific binding).

-

Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter mats and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the Ki values by fitting the competition binding data to the Cheng-Prusoff equation.

-

In Vivo Assay

This technique measures the extracellular levels of neurotransmitters (e.g., dopamine, serotonin) in specific brain regions of freely moving animals following administration of the test compounds.

-

Materials:

-

Stereotaxic apparatus for surgery.

-

Microdialysis probes and guide cannulae.

-

Syringe pump and liquid swivel.

-

Fraction collector.

-

HPLC system with electrochemical or fluorescence detection.

-

Anesthetics and surgical supplies.

-

(R)- and (S)-enantiomers of this compound.

-

-

Procedure:

-

Surgically implant a guide cannula into the brain region of interest (e.g., striatum, nucleus accumbens, or prefrontal cortex) of the anesthetized animal.

-

Allow the animal to recover from surgery for several days.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer the (R)- or (S)-enantiomer of this compound (e.g., via intraperitoneal injection) or vehicle.

-

Continue collecting dialysate samples for several hours post-administration.

-

Analyze the concentration of neurotransmitters and their metabolites in the dialysate samples using HPLC.

-

Express the results as a percentage change from the baseline neurotransmitter levels.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a logical workflow for the biological characterization of the this compound enantiomers.

Caption: TAAR1 Signaling Pathway.

Caption: Consequence of MAO-B Inhibition.

Caption: Experimental Workflow.

Conclusion

The (R)- and (S)-enantiomers of this compound represent intriguing targets for pharmacological investigation due to their structural relationship to a wide range of neuroactive compounds. Based on existing knowledge of phenethylamine pharmacology, it is highly probable that these enantiomers will exhibit stereoselective activity as MAO-B inhibitors, TAAR1 agonists, and/or modulators of monoamine transporters. The comprehensive experimental approach detailed in this guide provides a robust framework for elucidating the precise biological activities of each enantiomer, which is a critical step in assessing their potential therapeutic applications. Further research is warranted to generate the specific quantitative data needed to fully understand the pharmacological profile of these compounds.

References

An In-depth Technical Guide to the Solubility and Stability of N-(1-phenylethyl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-(1-phenylethyl)propan-2-amine, a secondary amine also known as Isopropylbenzylamine. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical analysis, offering detailed data, experimental protocols, and visual workflows to support further research and application.

Physicochemical Properties

This compound is a secondary amine with a molecular formula of C₁₁H₁₇N and a molecular weight of 163.26 g/mol . Its structure, featuring a phenylethyl group attached to a propan-2-amine moiety, includes a chiral center, leading to the existence of (R)- and (S)-enantiomers. This chirality is particularly significant in pharmacological and synthetic contexts[1].

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and biological assessment. The free base exhibits limited solubility in aqueous solutions but is readily soluble in various organic solvents. The hydrochloride salt form shows significantly enhanced aqueous solubility[1].

Qualitative Solubility

-

Aqueous Solubility: The free base is described as insoluble[2], having limited[3] or sparing[4] solubility in water at room temperature. As a basic compound, its solubility increases in acidic aqueous solutions due to the formation of the corresponding ammonium salt[2][5].

-

Organic Solvent Solubility: It is soluble in a range of organic solvents, including ethanol, ether[2], acetone, methanol[1][3], and dichloromethane[6].

Quantitative Solubility Data

Quantitative solubility data for the free base is not extensively reported in the literature. However, specific solubility values are available for the hydrochloride salt of N-isopropylbenzylamine, a closely related isomer.

| Solvent | Solubility (mg/mL) | Reference |

|---|---|---|

| Dimethylformamide (DMF) | 15 | [7] |

| Dimethyl sulfoxide (DMSO) | 30 | [7] |

| Ethanol | 30 | [7] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 | [7] |

Stability Profile

This compound is generally stable under standard laboratory conditions but can be susceptible to degradation under stress conditions such as strong acids, bases, and oxidizing agents[6].

-

General Stability: The compound is stable under normal temperatures and pressures[3]. The hydrochloride salt is reported to be stable for at least five years when stored at -20°C[7].

-

Chemical Reactivity: As a secondary amine, it can undergo oxidation to form imines or oximes and can be reduced to more saturated amines[6][8]. It is also capable of participating in substitution reactions at the amine group[8].

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination

A standard method for determining the solubility of a compound is the shake-flask method, followed by a quantitative analytical technique such as HPLC.

Protocol for Shake-Flask Solubility Measurement:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, PBS) in a sealed, inert container.

-

Equilibration: Agitate the mixture at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Alternatively, centrifuge or filter the sample to separate the undissolved solid from the saturated solution. A syringe filter (e.g., 0.45 µm PTFE) is suitable for organic solvents.

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent.

-

Analyze the diluted sample using a validated HPLC-UV method.

-

Determine the concentration of the compound by comparing its peak area to a standard curve prepared from known concentrations of the analyte.

-

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the concentration determined in the saturated solution and the dilution factor.

Logical Workflow for Solubility Determination:

Caption: Workflow for Shake-Flask Solubility Determination.

Stability-Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial for accurately assessing the stability of a drug substance. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. The development of such a method involves subjecting the compound to forced degradation under various stress conditions to generate potential degradation products.

Forced Degradation Protocol:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N to 1 N HCl and heat at a controlled temperature (e.g., 60-80°C) for a specified time.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 N to 1 N NaOH and heat at a controlled temperature (e.g., 60-80°C) for a specified time.

-

Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature or elevated temperature.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 60-100°C) for an extended period.

-

Photostability: Expose a solid or solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[6][7]. A control sample should be protected from light.

Analytical Procedure:

-

For each stress condition, analyze the samples at various time points using an HPLC method.

-

The HPLC method should be developed to separate the parent compound from all significant degradation products. A reversed-phase C18 column with a gradient elution of acetonitrile and a buffered aqueous mobile phase is a common starting point.

-

Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry (MS) should be performed to ensure that the parent peak is free from co-eluting degradants.

Workflow for Forced Degradation and Stability-Indicating Method Development:

Caption: Forced Degradation and Analytical Method Workflow.

Signaling Pathways and Mechanisms of Action

Current literature does not describe specific therapeutic signaling pathways for this compound, as it is primarily utilized as a chemical intermediate[9]. However, toxicological studies have indicated that it can induce toxicity by increasing nitric oxide levels in neuronal cell lines, which may lead to cellular damage[8].

Logical Relationship of Toxicological Mechanism:

Caption: Postulated Toxicological Mechanism of Action.

Conclusion